Heptadecanoic acid, 8-acetyl-12-hydroxy-

Description

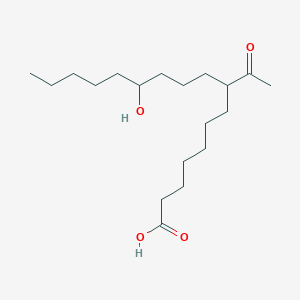

Heptadecanoic acid, 8-acetyl-12-hydroxy- (CAS: 54314-69-1) is a modified fatty acid with a 17-carbon chain (C17) bearing an acetyl group at position 8 and a hydroxyl group at position 12. Its molecular formula is C₁₉H₃₆O₄, and it has a molar mass of 328.49 g/mol . Structurally, it combines features of both hydroxy and acetyl-substituted fatty acids, making it distinct from simpler saturated or monofunctionalized analogs.

Properties

CAS No. |

54314-53-3 |

|---|---|

Molecular Formula |

C19H36O4 |

Molecular Weight |

328.5 g/mol |

IUPAC Name |

8-acetyl-12-hydroxyheptadecanoic acid |

InChI |

InChI=1S/C19H36O4/c1-3-4-7-13-18(21)14-10-12-17(16(2)20)11-8-5-6-9-15-19(22)23/h17-18,21H,3-15H2,1-2H3,(H,22,23) |

InChI Key |

NLUSQVLHHLDOJF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CCCC(CCCCCCC(=O)O)C(=O)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

- Chain Length: The target compound (C17) is intermediate between shorter analogs like dodecanoic acid derivatives (C12) and longer ones like 12-HSA (C18). Chain length affects melting points and lipid solubility.

- Functional Groups : The acetyl group at C8 distinguishes it from most hydroxy fatty acids, which typically lack acetyl modifications. This group may enhance reactivity or serve as a site for esterification.

- Stereochemistry: Unlike (R)-12-hydroxyoctadecanoic acid, the stereochemical configuration of the hydroxyl group in the target compound is unspecified in available data .

Physicochemical Properties

- Solubility: The acetyl and hydroxyl groups likely increase polarity compared to non-functionalized heptadecanoic acid, improving solubility in polar solvents.

- Thermal Stability : Acetyl groups may lower melting points relative to saturated analogs but increase susceptibility to thermal decomposition.

Preparation Methods

Key Steps:

-

Alkylation of tert-Butyl Acetoacetate

-

Second Alkylation

-

Acid Treatment

-

Saponification

Yield : ~63% for key intermediates; final product yield varies based on substituents.

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Alkylation 1 | Ethyl 7-bromoheptanoate, NaH, DMF | Dicarboxylate ester | 63% |

| Alkylation 2 | Acetoxy-substituted alkyl halide | Acetoxy-alkylated derivative | N/A |

| Acid Treatment | HCl, reflux | α,β-unsaturated ester | N/A |

| Saponification | NaOH, methanol | 8-Acetyl-12-hydroxyheptadecanoic acid | N/A |

Grignard Addition to Ketones

This approach leverages Grignard reagents to install hydrocarbon chains at specific positions.

Key Steps:

-

Ketone Formation

-

Esterification

-

Reduction and Hydrolysis

Yield : ~90% for methyl 9-hydroxyundecanoate intermediates.

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Grignard Addition | Methyl 9-oxononanoate, RMgX | Secondary alcohol derivative | 90% |

| Esterification | Acid chloride, pyridine | Acetoxy-alkylated ester | N/A |

| Reduction/Hydrolysis | NaBH₄, HCl | 8-Acetyl-12-hydroxyheptadecanoic acid | N/A |

Oxymercuration-Demercuration

This method introduces hydroxyl groups via stereoselective addition to alkenes.

Key Steps:

-

Olefin Synthesis

-

Oxymercuration

-

Demercuration

Yield : High selectivity for tertiary alcohol formation.

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Olefin Formation | HCl, reflux | 11-Heptadecenoate derivative | N/A |

| Oxymercuration | Hg(OAc)₂, −78°C | Mercurinium ion intermediate | N/A |

| Demercuration | NaBH₄, NH₄Cl | 12-Hydroxy tertiary alcohol | High |

Enzymatic Hydrolysis and Hydrogenation

This method employs biocatalysts to selectively hydrolyze triglycerides, followed by catalytic hydrogenation.

Key Steps:

-

Enzymatic Hydrolysis

-

Hydrogenation

Yield : >90% conversion for hydroxystearic acid analogs.

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Enzymatic Hydrolysis | Lipase, 25°C | Ricinoleic acid (12-hydroxy C18) | >90% |

| Hydrogenation | Pd/C, H₂, 100°C | Saturated hydroxy acid | High |

Enamine Chemistry and Ring Expansion

This method couples fatty acyl groups via enamine intermediates, enabling ring expansion and selective reduction.

Key Steps:

-

Enamine Formation

-

Ring Expansion

-

Reduction

Yield : Varies by substituent; optimized for ω-hydroxy acids.

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Enamine Formation | Fatty acyl chloride, amine | Enamine intermediate | N/A |

| Ring Expansion | NaOH, methanol, reflux | Diketone intermediate | N/A |

| Reduction | NH₂NH₂, KOH, 195°C | 8-Acetyl-12-hydroxyheptadecanoic acid | N/A |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Alkylation/Elimination | High regioselectivity for acetyl group | Multi-step synthesis; moderate yields |

| Grignard Addition | Flexibility in chain length | Sensitive to reaction conditions |

| Oxymercuration | Stereoselective hydroxylation | Requires mercury catalysts |

| Enzymatic Hydrolysis | Green chemistry appeal | Limited to specific substrates |

| Enamine Chemistry | Scalable for diverse derivatives | Complex purification steps |

Research Findings and Applications

-

Biological Activity : Derivatives of 8-acetyl-12-hydroxyheptadecanoic acid exhibit anti-inflammatory properties and mimic prostaglandin-like bioactivity.

-

Industrial Use : Serves as a precursor for surfactants, lubricants, and polymer additives due to its branched structure.

-

Analytical Challenges : PFB bromide derivatization is critical for GC-MS quantification of hydroxy fatty acids .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural characterization of 8-acetyl-12-hydroxyheptadecanoic acid?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to identify functional groups (e.g., acetyl at C8 and hydroxyl at C12) and confirm stereochemistry. Pair with high-resolution mass spectrometry (HRMS) to validate the molecular formula (C₁₄H₂₆O₄, exact mass 258.183 Da) and fragmentation patterns . For thermal stability assessment, differential scanning calorimetry (DSC) can determine melting points and decomposition pathways, referencing thermodynamic data from similar hydroxy fatty acids .

Q. How can researchers synthesize 8-acetyl-12-hydroxyheptadecanoic acid in laboratory settings?

- Methodology : Employ selective acetylation of 12-hydroxyheptadecanoic acid using acetyl chloride under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography. Optimize reaction yields by adjusting temperature (e.g., 40–60°C) and solvent polarity (e.g., dichloromethane/hexane mixtures) . Validate purity using reverse-phase HPLC with UV detection at 210 nm .

Q. What protocols ensure accurate quantification of this compound in plant or microbial extracts?

- Methodology : Derivatize the compound using BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility for gas chromatography-mass spectrometry (GC-MS). Use heptadecanoic acid as an internal standard (as in metabolomics workflows ). Calibrate with a six-point standard curve (0.1–100 µg/mL) and analyze in triplicate to minimize variability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in quantification results across LC-MS and GC-MS platforms?

- Methodology : Perform cross-platform validation by spiking biological matrices with known concentrations of the compound. Compare recovery rates and matrix effects. Adjust ionization parameters in LC-MS (e.g., electrospray ionization in negative mode) and optimize derivatization protocols for GC-MS. Use statistical tools (e.g., ANOVA) to assess inter-platform variability, referencing fatty acid analysis in Rosa taxa .

Q. What experimental strategies assess the metabolic stability of 8-acetyl-12-hydroxyheptadecanoic acid in physiological conditions?

- Methodology : Incubate the compound with liver microsomes or S9 fractions to simulate hepatic metabolism. Monitor degradation via LC-MS/MS over 0–24 hours. Identify metabolites using untargeted metabolomics and compare with databases (e.g., HMDB). For in vivo studies, use stable isotope-labeled analogs (e.g., ¹³C-labeled) to track pharmacokinetics in model organisms .

Q. How can researchers investigate the role of this compound in lipid signaling pathways?

- Methodology : Conduct lipidomics profiling of tissues/cells treated with the compound. Use shotgun lipidomics or LC-MS/MS to quantify downstream mediators (e.g., prostaglandins, ceramides). Pair with gene expression analysis (RNA-seq) to identify upregulated/downregulated pathways (e.g., PPAR-γ signaling). Validate findings using knockout models or siRNA-mediated gene silencing .

Methodological Notes

- Statistical Analysis : Apply LSD (Least Significant Difference) tests at the 5% significance level to compare fatty acid profiles across biological replicates, as demonstrated in plant lipid studies .

- Safety Protocols : Use nitrile gloves and fume hoods during synthesis to avoid inhalation of acetyl chloride vapors. Follow OSHA HCS standards for handling hydroxy fatty acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.